
N-Methyl-1-isopropyl-1-hexanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-isopropyl-1-hexanimine is an organic compound with the molecular formula C10H21N. It is characterized by the presence of an imine group (a nitrogen atom double-bonded to a carbon atom) and is part of the broader class of aliphatic imines . This compound is notable for its unique structure, which includes a methylamine group bonded to an isopropylhexylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-isopropyl-1-hexanimine typically involves the reaction of methylamine with an appropriate aldehyde or ketone under controlled conditions. The reaction proceeds via the formation of an imine intermediate, which is stabilized by the presence of the isopropylhexylidene group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where methylamine and the aldehyde or ketone are mixed in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-isopropyl-1-hexanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
N-Methyl-1-isopropyl-1-hexanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-isopropyl-1-hexanimine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methylamine, N-(1-isopropylbutylidene)
- Methylamine, N-(1-isopropylpentylidene)
- Methylamine, N-(1-isopropylheptylidene)
Uniqueness
N-Methyl-1-isopropyl-1-hexanimine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the isopropylhexylidene group enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
18641-77-5 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N,2-dimethyloctan-3-imine |
InChI |
InChI=1S/C10H21N/c1-5-6-7-8-10(11-4)9(2)3/h9H,5-8H2,1-4H3 |
InChI Key |
QVLSRSNBSMSMPN-UHFFFAOYSA-N |
SMILES |
CCCCCC(=NC)C(C)C |
Canonical SMILES |
CCCCCC(=NC)C(C)C |
Synonyms |
N-Methyl-1-isopropyl-1-hexanimine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



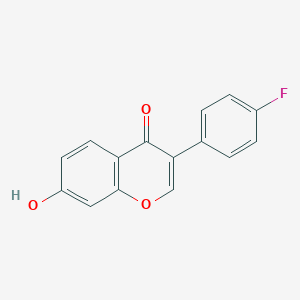


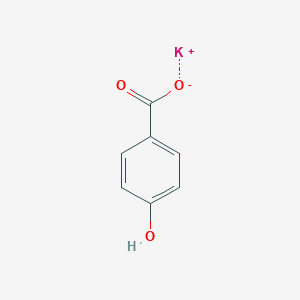
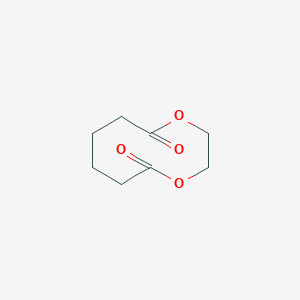

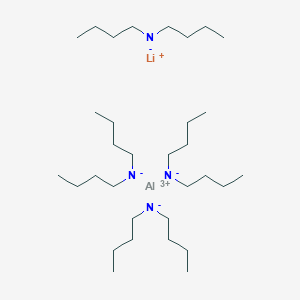

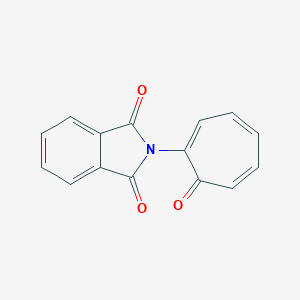
![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)


![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)
